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Compound of Interest

Compound Name: 2,3-Dibromo-5-methylbenzoic acid
CAS No.: 154257-79-1
Cat. No.: B3348082
Get Quote
. J

Core Identity & Synthetic Applications in Drug Discovery

Executive Summary

2,3-Dibromo-5-methylbenzoic acid (CAS 154257-79-1) is a highly functionalized aromatic
intermediate used primarily in the synthesis of complex pharmaceutical and agrochemical
scaffolds.[1][2][3] Distinguished by its specific 2,3-dibromo substitution pattern, it serves as a
critical electrophilic partner in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)
and a precursor for nucleophilic aromatic substitution. Its structural rigidity and halogen density
make it invaluable for modulating lipophilicity and metabolic stability in late-stage drug
candidates, particularly in the development of antibacterial pyrrole derivatives and dopamine
receptor modulators.

Chemical Identification & Physicochemical
Properties[4][5][6][7][8]
Core Identifiers
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Parameter

Value

Chemical Name

2,3-Dibromo-5-methylbenzoic acid

CAS Registry Number 154257-79-1

Molecular Formula CsHsBr20:2

Molecular Weight 293.94 g/mol

SMILES CC1=CC(C(=0)0O)=C(Br)C(Br)=C1
InChl Key JQQDDONAAILJIT-UHFFFAOYSA-N
MDL Number MFCD24107268

Physical Properties[8]

e Appearance: Off-white to pale yellow crystalline solid.

» Solubility: Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate, DCM); sparingly

soluble in water.

» Acidity (Calculated pKa): ~2.8 — 3.2 (The ortho-bromo substituent enhances acidity via

inductive electron withdrawal and steric inhibition of resonance).

» Melting Point: Typically >150°C (Derivative dependent; specific experimental values vary by

recrystallization solvent).

Synthetic Pathways & Experimental Protocols

The primary route to 2,3-dibromo-5-methylbenzoic acid involves a Sandmeyer-type

transformation starting from the commercially available aniline derivative, 2-amino-3-bromo-5-

methylbenzoic acid (3-bromo-5-methylanthranilic acid). This method ensures high

regioselectivity, leveraging the existing amino group to install the second bromine atom at the

C2 position.

Synthesis Workflow Diagram (DOT)
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Click to download full resolution via product page

Figure 1: Regioselective synthesis via Sandmeyer transformation of the anthranilic acid
precursor.

Detailed Experimental Protocol

Objective: Synthesis of 2,3-dibromo-5-methylbenzoic acid from 2-amino-3-bromo-5-
methylbenzoic acid.

Reagents:

Starting Material: 2-Amino-3-bromo-5-methylbenzoic acid (1.0 equiv)

Sodium Nitrite (NaNOz, 1.0-1.1 equiv)

Hydrobromic Acid (HBr, 48% ag., excess)

Copper(l) Bromide (CuBr, 1.0-1.5 equiv)

Solvent: Acetic Acid / Water[4]
Step-by-Step Methodology:
o Diazotization:

o Dissolve 2-amino-3-bromo-5-methylbenzoic acid (e.g., 10 mmol) in acetic acid (12 mL)
and cool the solution to 0°C in an ice bath.

o Add 48% aqueous HBr (30 mmol) slowly to maintain temperature.
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o Dropwise add a solution of NaNO2z (10 mmol) in water (5 mL).[4] Stir for 10-15 minutes at
0°C to generate the diazonium salt. Critical: Maintain temperature <5°C to prevent
decomposition.

e Sandmeyer Reaction:
o Prepare a separate vessel with CuBr (excess) dissolved in HBr or suspended in water.
o Slowly transfer the cold diazonium solution into the CuBr mixture while stirring vigorously.

o Allow the mixture to warm to room temperature and then heat (if necessary, typically 60—
80°C) until nitrogen evolution ceases.

e Workup & Isolation:
o Cool the reaction mixture and dilute with water.
o Extract the agueous phase with Ethyl Acetate (3x).[4][5]

o Wash combined organics with brine, dry over anhydrous Na2SOa4, and concentrate in
vacuo.[6]

o Purification: Recrystallize from Ethanol/Water or purify via column chromatography
(Hexanes:Ethyl Acetate gradient) to yield the title compound.

Applications in Drug Discovery
Structural Activity Relationship (SAR) Utility

The 2,3-dibromo motif is sterically congested and highly electron-deficient. In drug design, this
moiety is utilized to:

o Lock Conformation: The bulky bromine atoms at positions 2 and 3 force the carboxylic acid
(or derived amide) out of planarity with the phenyl ring, creating a specific 3D vector for
receptor binding.

o Enhance Metabolic Stability: Halogenation blocks metabolic oxidation sites on the aromatic
ring.
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o Facilitate Late-Stage Diversification: The C-Br bonds have different reactivities. The C2-Br
(ortho to carboxyl) is more activated towards nucleophilic aromatic substitution (SNAr) or
metal-halogen exchange compared to the C3-Br, allowing for sequential functionalization.

Key Therapeutic Areas

o Dopamine Receptor Modulators: Derivatives of this acid have been cited in patents (e.g.,
US7528134B2) for treating sexual dysfunction, acting as antagonists or modulators of D-like
receptors.

» Antibacterial Agents: Used as a scaffold for pyrrole-derivative antibiotics, where the benzoic
acid moiety serves as a linker to target bacterial DNA gyrase or Topoisomerase IV.

o Agrochemicals: Structurally related to the anthranilic diamide class of insecticides (e.qg.,
Chlorantraniliprole), where the 2,3-substitution pattern is critical for ryanodine receptor
affinity.

Safety & Handling (SDS Highlights)
e GHS Classification:

o Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause
respiratory irritation (H335).

e Handling: Use in a fume hood. Avoid dust formation.

o Storage: Store in a cool, dry place. Keep container tightly closed. Stable under
recommended storage conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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